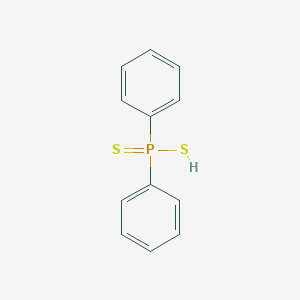

Diphenylphosphinodithioic acid

Übersicht

Beschreibung

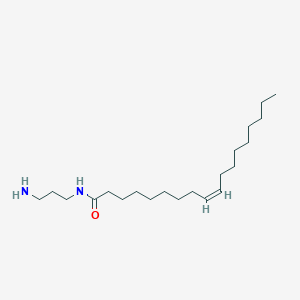

BCE 001, auch bekannt unter seinem chemischen Namen 1,2-Dioleoyl-3-Dimethylammonium-propan, ist eine kationische Lipidverbindung.

Wissenschaftliche Forschungsanwendungen

BCE 001 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Untersucht auf sein Potenzial als Radikalfänger und seine Auswirkungen auf Zellmembranen.

Medizin: Untersucht auf sein Potenzial als Gedächtnisverstärker und seine neuroprotektiven Eigenschaften.

Industrie: Wird bei der Herstellung von Liposomen für Arzneimitteltransportsysteme verwendet

Wirkmechanismus

BCE 001 übt seine Wirkungen in erster Linie durch seine Wechselwirkung mit Zellmembranen aus. Es wirkt als Radikalfänger, neutralisiert reaktive Sauerstoffspezies und schützt Zellen vor oxidativem Schaden. Zusätzlich verstärkt BCE 001 das Gedächtnis, indem es die Gehirndurchblutung erhöht und das räumliche Bewusstsein verbessert .

Wirkmechanismus

BCE 001 exerts its effects primarily through its interaction with cellular membranes. It acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, BCE 001 enhances memory by increasing brain blood flow and improving spatial awareness .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BCE 001 beinhaltet die Reaktion von Ölsäure mit Dimethylaminopropan unter spezifischen Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierter Temperatur und Druck durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird BCE 001 unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, die eine präzise Kontrolle der Reaktionsbedingungen ermöglichen. Der Prozess beinhaltet die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Reinigung des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BCE 001 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: BCE 001 kann in Gegenwart starker Oxidationsmittel oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.

Substitution: BCE 001 kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid und Natriumborhydrid sind üblicherweise verwendete Reduktionsmittel.

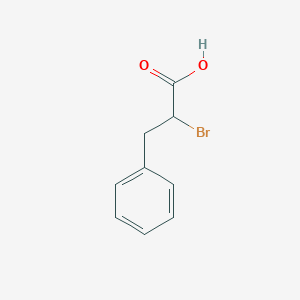

Substitution: Halogenierte Verbindungen und starke Säuren werden oft in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise führt die Oxidation von BCE 001 typischerweise zur Bildung von Carbonsäuren, während die Reduktion Alkohole liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Centrophenoxin: Eine bekannte Nootropikumverbindung, die in verschiedenen Studien mit BCE 001 verglichen wurde.

Dimethylaminoethanol (DMAE): Eine weitere Verbindung mit ähnlichen Radikalfänger-Eigenschaften.

Einzigartigkeit von BCE 001

BCE 001 ist einzigartig in seiner Doppelfunktionalität als Gedächtnisverstärker und Radikalfänger. Es hat sich in verschiedenen Studien gezeigt, dass es potenter ist als Centrophenoxin, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Eigenschaften

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?

A1: this compound is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.

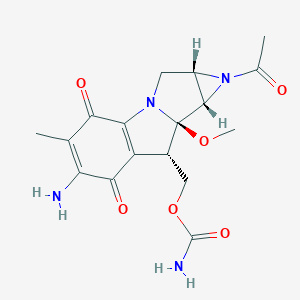

Q2: Can you provide an example of this compound's use in synthesizing biologically relevant molecules?

A2: Certainly! Researchers successfully utilized this compound to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of this compound in medicinal chemistry.

Q3: How does this compound react with unsaturated compounds?

A3: this compound exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, this compound prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.

Q4: Has this compound been explored in coordination chemistry?

A4: Yes, this compound acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.

Q5: How does the structure of this compound influence the activity of its bismuth complexes?

A5: Studies comparing bismuth complexes of this compound (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of this compound generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.

Q6: Are there any large-scale synthesis methods available for this compound?

A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing this compound and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.

Q7: Can you describe an application of this compound in labeling studies?

A7: Diphenylphosphinothioic acid derivatives, including this compound, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.

Q8: Beyond nitriles, what other functional groups does this compound react with?

A8: this compound has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of this compound as a reagent in organic synthesis.

Q9: Are there any studies on the reaction mechanism of this compound with nitriles?

A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of this compound with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.

Q10: Has this compound been used to modify other organosilicon compounds?

A10: Yes, this compound, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of this compound in modifying organosilicon compounds for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)

![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)